molecular formula C16H19FN2O3S B2515477 (Z)-ethyl 2-(6-fluoro-2-(pivaloylimino)benzo[d]thiazol-3(2H)-yl)acetate CAS No. 865247-19-4

(Z)-ethyl 2-(6-fluoro-2-(pivaloylimino)benzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2515477
CAS No.: 865247-19-4
M. Wt: 338.4
InChI Key: VFQSBLIMWXTHLM-SDXDJHTJSA-N
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Description

(Z)-ethyl 2-(6-fluoro-2-(pivaloylimino)benzo[d]thiazol-3(2H)-yl)acetate is a synthetic organic compound that belongs to the class of benzo[d]thiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-ethyl 2-(6-fluoro-2-(pivaloylimino)benzo[d]thiazol-3(2H)-yl)acetate typically involves the reaction of 6-fluoro-2-aminobenzothiazole with pivaloyl chloride to form the corresponding imine. This intermediate is then reacted with ethyl bromoacetate under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran and bases like triethylamine or potassium carbonate .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to improve yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(Z)-ethyl 2-(6-fluoro-2-(pivaloylimino)benzo[d]thiazol-3(2H)-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester or imine functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or alcohols. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (Z)-ethyl 2-(6-fluoro-2-(pivaloylimino)benzo[d]thiazol-3(2H)-yl)acetate is used as a building block for the synthesis of more complex molecules

Biology

The compound has shown potential in biological research due to its ability to interact with biological macromolecules. It has been studied for its antimicrobial and anticancer properties, with research indicating that it can inhibit the growth of certain bacterial strains and cancer cell lines .

Medicine

In medicinal chemistry, derivatives of benzo[d]thiazole, including this compound, are investigated for their therapeutic potential. These compounds are explored as candidates for drug development, particularly for their anti-inflammatory and anticancer activities .

Industry

In the industrial sector, the compound’s stability and reactivity make it suitable for use in the production of dyes, pigments, and other specialty chemicals. Its derivatives are also used in the development of advanced materials with specific electronic and optical properties .

Mechanism of Action

The mechanism of action of (Z)-ethyl 2-(6-fluoro-2-(pivaloylimino)benzo[d]thiazol-3(2H)-yl)acetate involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, modulating their activity. For instance, its anticancer activity may be attributed to its ability to inhibit key enzymes involved in cell proliferation and survival pathways .

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole: A simpler analog that lacks the ester and imine functionalities but shares the core benzothiazole structure.

    6-fluoro-2-aminobenzothiazole: A precursor in the synthesis of the target compound, which also exhibits biological activity.

    Ethyl 2-(benzo[d]thiazol-2-yl)acetate: A structurally similar compound without the fluorine and pivaloylimino groups.

Uniqueness

(Z)-ethyl 2-(6-fluoro-2-(pivaloylimino)benzo[d]thiazol-3(2H)-yl)acetate is unique due to the presence of the fluorine atom and the pivaloylimino group, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and potential for interaction with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

ethyl 2-[2-(2,2-dimethylpropanoylimino)-6-fluoro-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN2O3S/c1-5-22-13(20)9-19-11-7-6-10(17)8-12(11)23-15(19)18-14(21)16(2,3)4/h6-8H,5,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFQSBLIMWXTHLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=C(C=C(C=C2)F)SC1=NC(=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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